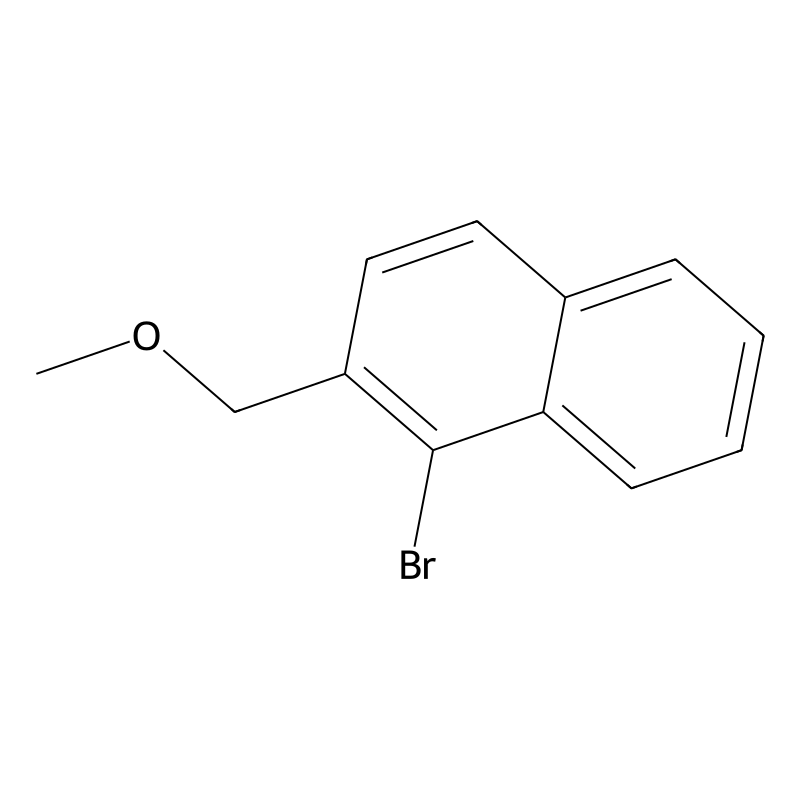

1-Bromo-2-(methoxymethyl)naphthalene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- PubChem: PubChem is a database of chemical information maintained by the National Institutes of Health (NIH). It contains a record for 1-Bromo-2-(methoxymethyl)naphthalene, including its structure and basic properties [].

- Molbase: Molbase is a database of commercially available chemicals. It lists several suppliers of 1-Bromo-2-(methoxymethyl)naphthalene, suggesting potential use in research or development [].

While the specific applications are unclear from these resources, 1-Bromo-2-(methoxymethyl)naphthalene could be of interest to researchers due to the presence of the following functional groups:

- Naphthalene: Naphthalene is a bicyclic aromatic hydrocarbon found in coal tar and petroleum. It is a basic building block for many other aromatic compounds used in dyes, pharmaceuticals, and plastics [].

- Bromo: The bromo group (-Br) is a common halogen substituent that can be used to modify the reactivity of a molecule.

- Methoxymethyl: The methoxymethyl group (CH2OCH3) can be used as a protecting group in organic synthesis to prevent unwanted reactions at a specific site in a molecule.

1-Bromo-2-(methoxymethyl)naphthalene is an organic compound with the molecular formula CHBrO and a molecular weight of 251.12 g/mol. This compound features a naphthalene ring substituted with a bromine atom and a methoxymethyl group, which contributes to its unique chemical properties. The presence of these functional groups allows for diverse reactivity patterns, making it a valuable intermediate in organic synthesis and medicinal chemistry .

There is no current information available regarding a specific mechanism of action for BMN.

- Bromine: Organic bromides can be irritating to the skin, eyes, and respiratory system.

- Aromatic hydrocarbon: Naphthalene can be toxic upon inhalation or ingestion.

- Substitution Reactions: The bromine atom can be replaced by various nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution mechanisms.

- Oxidation Reactions: The methoxy and methoxymethyl groups can be oxidized to yield corresponding aldehydes or carboxylic acids.

- Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

These reactions highlight the compound's versatility in synthetic organic chemistry.

1-Bromo-2-(methoxymethyl)naphthalene can be synthesized through various methods:

- Bromination: A common synthetic route involves the bromination of 2-(methoxymethyl)naphthalene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide. This reaction typically requires controlled conditions to ensure high yields and purity.

- Industrial Production: Although specific industrial methods are not well-documented, principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and employing purification techniques like recrystallization or chromatography.

The compound finds applications in multiple fields:

- Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

- Medicinal Chemistry: Due to its structural features, it has potential use in developing pharmaceutical compounds.

- Material Science: Its properties are investigated for potential applications in organic electronic materials.

- Chemical Biology: It is studied for its interactions with biological molecules and its role as a probe in biochemical assays.

Several compounds share structural similarities with 1-bromo-2-(methoxymethyl)naphthalene:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Bromo-6-methoxynaphthalene | Contains bromine and methoxy but lacks methoxymethyl group | Simpler structure; fewer functional groups |

| 1-Bromo-2-methylnaphthalene | Similar naphthalene base structure | Lacks methoxy or methoxymethyl substituents |

| 6-Bromo-2-methoxy-1-(methoxymethyl)naphthalene | Similar structure but with different substitution pattern | Contains both methoxy and methoxymethyl groups |

The uniqueness of 1-bromo-2-(methoxymethyl)naphthalene lies in its combination of both methoxy and methoxymethyl groups on the naphthalene ring, which can significantly influence its reactivity and interactions compared to similar compounds .